molecular formula C26H24N2O4 B6073085 2-METHOXY-4-(2-METHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-5-YL)PHENYL ACETATE

2-METHOXY-4-(2-METHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-5-YL)PHENYL ACETATE

Cat. No.: B6073085
M. Wt: 428.5 g/mol
InChI Key: GQOFYBAAFMYZIF-UHFFFAOYSA-N
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Description

2-METHOXY-4-(2-METHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-5-YL)PHENYL ACETATE: is a complex organic compound characterized by its unique structure, which includes a methoxy group, a methyl group, and a diazatetraphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-(2-METHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-5-YL)PHENYL ACETATE typically involves multiple steps:

    Formation of the Diazatetraphenyl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazatetraphenyl core.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol as the nucleophile.

    Acetylation: The final step involves the acetylation of the phenyl ring, typically using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the diazatetraphenyl moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The diazatetraphenyl core is particularly interesting for its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-(2-METHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-5-YL)PHENYL ACETATE involves its interaction with specific molecular targets. The diazatetraphenyl core can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXY-4-(2-METHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-5-YL)PHENYL ACETATE
  • 2-METHOXY-4-(2-METHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-5-YL)PHENYL PROPIONATE
  • 2-METHOXY-4-(2-METHYL-6-OXO-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-5-YL)PHENYL BUTYRATE

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement. The presence of both a methoxy group and an acetate group on the phenyl ring, along with the diazatetraphenyl core, provides a distinct set of chemical properties and reactivity patterns.

Properties

IUPAC Name

[2-methoxy-4-(3-methyl-11-oxo-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-12-yl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-14-7-9-17-18(27-14)10-11-20-25(17)24(26-19(28-20)5-4-6-21(26)30)16-8-12-22(32-15(2)29)23(13-16)31-3/h7-13,24,28H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOFYBAAFMYZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)NC4=C(C3C5=CC(=C(C=C5)OC(=O)C)OC)C(=O)CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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